beta-Ala-Phe

Descripción general

Descripción

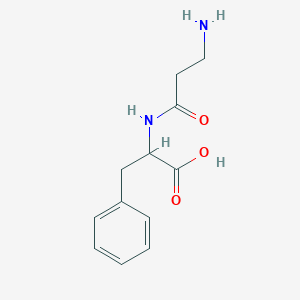

Beta-Ala-Phe is a dipeptide formed from beta-alanine and L-phenylalanine residues.

Actividad Biológica

Beta-alanine (BA) and its derivatives, including beta-Ala-Phe (beta-alanylleucine), have garnered significant attention in the field of medicinal chemistry and sports nutrition due to their unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on physical performance, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a dipeptide composed of beta-alanine and phenylalanine. The presence of the beta-amino acid (beta-alanine) in its structure imparts distinct conformational properties that influence its biological function. Beta-amino acids like beta-alanine can modulate peptide conformation and dynamics, enhancing their stability and bioactivity compared to alpha-amino acids.

1. Antimicrobial Activity

Research indicates that peptides containing beta-amino acids exhibit antimicrobial properties. For instance, studies on beta-amino acid-containing peptides have shown effective antibacterial activity against various pathogens in the micromolar range. The antimicrobial efficacy is influenced by factors such as lipophilicity, charge distribution, and structural flexibility of the peptide .

2. Performance Enhancement

Beta-alanine supplementation has been extensively studied for its ergogenic effects, particularly in high-intensity exercise. It has been shown to increase muscle carnosine levels, which can buffer acid in muscles during intense exercise, thereby delaying fatigue . A meta-analysis revealed that beta-alanine supplementation significantly enhances performance metrics such as time to exhaustion and peak power output during high-intensity activities .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Membrane Interaction : Beta-amino acid peptides can interact with biological membranes, leading to membrane disruption and subsequent antimicrobial activity .

- Carnosine Production : Beta-alanine acts as a precursor to carnosine synthesis in muscle tissue, enhancing performance by buffering lactic acid accumulation during strenuous exercise .

- Cell Penetration : Certain studies suggest that beta-peptides can penetrate cell membranes via non-endocytotic mechanisms, enhancing their potential for therapeutic applications .

Study 1: Effects on Athletic Performance

A randomized controlled trial involving athletes demonstrated that supplementation with 6.4 g/day of beta-alanine for four weeks resulted in significant improvements in sprint performance and time to exhaustion during high-intensity interval training (HIIT) . The study highlighted the importance of muscle carnosine levels in enhancing athletic performance.

| Study | Participants | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Ducker et al. (2013) | 18 recreational runners | 6.4 g/day | 4 weeks | Significant improvement in time performance |

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound showed that modifications in peptide structure could enhance antibacterial activity while reducing hemolytic effects. This balance is crucial for developing safe therapeutic agents .

Research Findings

Recent research has underscored the potential applications of this compound beyond sports nutrition:

- Cancer Therapy : Investigations into the interaction of beta-peptides with Bcl-2 family proteins suggest possible roles in apoptosis regulation, which could be pivotal in cancer treatment strategies .

- Neurological Benefits : Emerging studies indicate that beta-alanine may have neuroprotective effects, particularly in conditions like Parkinson's disease, by mitigating oxidative stress and improving quality of life through dietary supplementation .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Beta-Ala-Phe is recognized for its potential in drug design and development. The incorporation of beta-amino acids like beta-alanine into peptide sequences can significantly alter their biological activity, stability, and conformation.

Bioactive Peptides

Research indicates that peptides containing beta-amino acids can exhibit enhanced properties such as:

- Antimicrobial Activity : this compound has shown effectiveness against various pathogens, including Candida albicans and Plasmodium falciparum .

- Inhibition of Protein-Protein Interactions : The structural characteristics of beta-amino acids allow for the design of inhibitors targeting specific protein interactions, crucial in cancer therapy .

| Application | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial Activity | Disruption of microbial membranes | |

| Protein Interaction Inhibition | Binding to target proteins to prevent interaction |

Sports Nutrition Applications

This compound is also explored as a nutritional supplement in sports performance enhancement.

Ergogenic Effects

Studies have demonstrated that supplementation with beta-alanine can improve exercise performance by increasing muscle carnosine levels, which helps buffer acidosis during intense physical activity.

| Study | Participants | Dosage | Outcome |

|---|---|---|---|

| Alabsi et al., 2022 | 18 boxers | 0.3 g/kg | Improved cumulative force and punch force |

| Donovan et al., 2012 | 16 boxing competitors | 6 g/day | Increased lactate levels during exercise |

| Kim et al., 2018 | 20 boxing athletes | 4.9 g/day | Enhanced vertical jump and knee strength |

These findings suggest that beta-alanine supplementation can lead to significant improvements in athletic performance metrics, particularly in high-intensity sports .

Biochemical Research Applications

This compound's role extends into biochemical research where it serves as a model compound for studying enzyme interactions and metabolic pathways.

Enzyme Studies

The catabolism of beta-alanine has been linked to various metabolic pathways, providing insights into energy metabolism and amino acid utilization in muscle tissues .

Case Studies

Several case studies illustrate the practical applications of this compound across different domains:

Case Study: Antimicrobial Peptide Development

A study developed a series of peptides incorporating beta-alanine to enhance antimicrobial properties against resistant strains of bacteria. The results indicated a significant increase in efficacy compared to traditional peptides lacking beta-amino acids .

Case Study: Sports Performance Enhancement

A randomized controlled trial involving combat athletes showed that those supplemented with beta-alanine exhibited improved performance metrics, including increased strength and endurance compared to a placebo group .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing β-Ala-Phe in laboratory settings?

β-Ala-Phe synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc-protected β-alanine and phenylalanine are sequentially coupled to a resin using coupling agents like HBTU or HATU. Critical parameters include reaction time (2–4 hours per coupling), solvent purity (DMF or DCM), and deprotection with 20% piperidine . Post-synthesis, HPLC purification (C18 column, 0.1% TFA in water/acetonitrile gradient) and mass spectrometry (ESI-MS) are recommended for validation. Yields range from 60–85% under optimized conditions .

Q. Which analytical techniques are most reliable for characterizing β-Ala-Phe purity and structure?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms backbone structure (e.g., δ 7.2–7.4 ppm for phenyl protons, δ 3.1–3.3 ppm for α-protons of β-alanine) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (210 nm) assesses purity (>95% for most studies) .

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF validates molecular weight (theoretical m/z: 236.27 for C₁₂H₁₆N₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on β-Ala-Phe’s biological activity across studies?

Discrepancies often arise from variations in experimental models (e.g., cell lines vs. in vivo), concentration ranges, or assay conditions. To address this:

- Conduct dose-response curves (e.g., 0.1–100 μM) across multiple models .

- Validate findings using orthogonal assays (e.g., fluorescence-based uptake assays vs. radiolabeled tracer studies) .

- Perform meta-analyses to identify confounding variables, such as buffer composition (e.g., PBS vs. HEPES affecting solubility) .

Q. What statistical approaches are suitable for analyzing β-Ala-Phe’s pharmacokinetic data?

- Non-compartmental analysis (NCA): Estimates AUC, Cₘₐₓ, and t₁/₂ from plasma concentration-time curves .

- Compartmental modeling: Uses software like NONMEM or Phoenix WinNonlin to predict tissue distribution .

- Hypothesis testing: ANOVA with post-hoc tests (e.g., Tukey’s) compares bioavailability across formulations .

Q. How should researchers design experiments to investigate β-Ala-Phe’s mechanism of action?

- Knockdown/knockout models: Use CRISPR/Cas9 to silence candidate receptors (e.g., peptide transporters PEPT1/2) .

- Isothermal titration calorimetry (ITC): Quantifies binding affinity (Kd) to target proteins .

- Molecular dynamics simulations: Predicts conformational stability in lipid bilayers (AMBER or GROMACS software) .

Q. Methodological Considerations

Q. What ethical guidelines apply to in vivo studies involving β-Ala-Phe?

- Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification and randomization .

- Obtain institutional ethics approval for dosing protocols (e.g., maximum tolerated dose pre-tests) .

Q. How can computational models enhance β-Ala-Phe research?

- QSAR modeling: Predicts structural modifications to enhance blood-brain barrier penetration .

- Docking studies (AutoDock Vina): Identifies potential interactions with enzymatic targets (e.g., ACE inhibitors) .

Q. Data Reproducibility and Reporting

Q. What metadata is critical for ensuring reproducibility in β-Ala-Phe studies?

Include:

- Synthesis batch details (solvent lot numbers, resin type).

- Instrument calibration data (e.g., HPLC column retention time stability) .

- Raw datasets (deposited in repositories like Zenodo or Figshare) .

Q. How should researchers address variability in β-Ala-Phe’s stability under different storage conditions?

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

- Use lyophilization to enhance shelf life; monitor degradation products via LC-MS .

Propiedades

Número CAS |

17136-28-6 |

|---|---|

Fórmula molecular |

C12H16N2O3 |

Peso molecular |

236.27 g/mol |

Nombre IUPAC |

2-(3-aminopropanoylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C12H16N2O3/c13-7-6-11(15)14-10(12(16)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)(H,16,17) |

Clave InChI |

FLJLAJANCPPHDW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN |

SMILES isomérico |

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)CC[NH3+] |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN |

Key on ui other cas no. |

19771-40-5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.